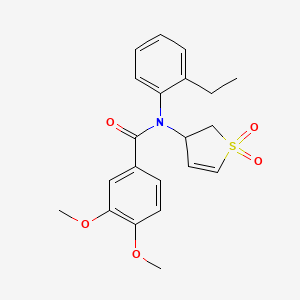

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen (dihydrothiophene dioxide) ring system and a 3,4-dimethoxybenzoyl group. This compound’s structure combines sulfone, aromatic, and amide functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-4-15-7-5-6-8-18(15)22(17-11-12-28(24,25)14-17)21(23)16-9-10-19(26-2)20(13-16)27-3/h5-13,17H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOLXMYLPQZMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of the compound is , with a molecular weight of approximately 327.4 g/mol. The compound features a thiophene ring substituted with dioxido and benzamide moieties, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N O3S |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Study on Antioxidant Activity :

- Anti-inflammatory Research :

- Anticancer Investigations :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| N-benzyl-N-(1,1-dioxido-2,3-dihydrothien-3-yl)amine hydrochloride | High | Moderate | Moderate |

| Itopride | Moderate | Low | Low |

Scientific Research Applications

Research indicates that compounds containing thiophene rings often exhibit significant biological activities. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide has shown potential in various biological assays:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of diseases like Alzheimer's and Type 2 diabetes.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on α-glucosidase activity. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential for managing postprandial hyperglycemia in diabetic patients.

Case Study 2: Antimicrobial Properties

In another research effort, the compound was tested against various microbial strains. It demonstrated notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its 1,1-dioxido-2,3-dihydrothiophen moiety, which distinguishes it from simpler benzamides. Below is a comparison with structurally related compounds:

Key Observations :

- Sulfone vs.

- Substituent Effects : The 3,4-dimethoxybenzoyl group is shared with furan-based analogs in , suggesting shared pharmacokinetic properties (e.g., solubility, bioavailability). However, the 2-ethylphenyl substituent may confer lipophilicity, influencing membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3,4-dimethoxybenzamide?

- Methodology :

- Step 1 : Prioritize solvent selection (e.g., dichloromethane for amide coupling reactions) to enhance solubility and reaction efficiency .

- Step 2 : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .

- Step 3 : Optimize temperature (e.g., room temperature for stability-sensitive steps) and reaction time (e.g., overnight stirring for complete conversion) .

- Step 4 : Monitor reaction progress via chromatographic techniques (HPLC or TLC) to assess purity and intermediate formation .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs, as shown in structurally similar acetamide derivatives .

- NMR spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to confirm substituent positions on aromatic rings and dihydrothiophene moieties .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic distribution .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodology :

- Step 1 : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours .

- Step 2 : Use LC-MS to quantify degradation products and identify labile functional groups (e.g., sulfone or methoxy groups prone to hydrolysis) .

- Step 3 : Correlate stability data with computational models (e.g., DFT calculations) to predict reactive sites .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

- Methodology :

- Approach 1 : Replicate assays under standardized conditions (e.g., cell line viability tests with controlled O₂ levels) to eliminate environmental variability .

- Approach 2 : Perform meta-analysis of dose-response curves across studies to identify outliers or non-linear relationships .

- Approach 3 : Use crystallography to verify if polymorphic forms (e.g., different crystal packings) influence bioactivity .

Q. What methodologies are effective in establishing structure-activity relationships (SAR) for this benzamide derivative?

- Methodology :

- Step 1 : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxy groups with halogens or hydroxy groups) .

- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding) to map critical pharmacophores .

- Step 3 : Apply QSAR (quantitative SAR) models using descriptors like logP, polar surface area, and electronic parameters .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to screen against protein databases (e.g., kinase or GPCR targets) .

- Molecular dynamics (MD) : Simulate ligand-protein complexes in physiological conditions (e.g., solvated lipid bilayers) to assess binding stability .

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Q. What strategies address low solubility during in vivo testing?

- Methodology :

- Strategy 1 : Formulate as a prodrug (e.g., esterification of methoxy groups to enhance lipophilicity) .

- Strategy 2 : Use solubilizing agents (e.g., cyclodextrins or PEG-based carriers) in preclinical models .

- Strategy 3 : Apply nanoemulsion or liposomal encapsulation to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for this compound?

- Methodology :

- Factor 1 : Compare purity of starting materials (e.g., 2-ethylphenylamine vs. its hydrochloride salt) across studies .

- Factor 2 : Evaluate solvent drying methods (e.g., molecular sieves vs. inert gas sparging) that may affect reaction kinetics .

- Factor 3 : Audit workup protocols (e.g., column chromatography vs. recrystallization) for loss of product during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.